molecular formula C14H11ClF4N2O2 B2991044 3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde CAS No. 1001518-91-7

3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde

Cat. No.: B2991044
CAS No.: 1001518-91-7
M. Wt: 350.7
InChI Key: KRHSFELXPXEFJK-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative characterized by a central 4-chloro-3,5-bis(difluoromethyl)-1H-pyrazole ring linked to a 4-methoxybenzaldehyde group via a methyl bridge. Its molecular formula is C₁₄H₁₁ClF₄N₂O₂, with a molecular weight of 362.70 g/mol and CAS number 1001518-91-7 . It is classified as an organic fluorine compound and serves as a key intermediate in pharmaceutical synthesis, particularly in the development of agrochemicals and medicinal agents due to its reactive aldehyde moiety and fluorine-rich structure .

Properties

IUPAC Name

3-[[4-chloro-3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF4N2O2/c1-23-9-3-2-7(6-22)4-8(9)5-21-12(14(18)19)10(15)11(20-21)13(16)17/h2-4,6,13-14H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHSFELXPXEFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C(=C(C(=N2)C(F)F)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde typically involves multiple steps, starting with the preparation of the pyrazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions, such as temperature, pressure, and reaction time. The use of catalysts and solvents may also be optimized to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrazoles or benzaldehydes.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.

  • Medicine: Potential therapeutic applications are being investigated, particularly in the development of new drugs targeting specific diseases.

  • Industry: It is used in the production of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural homology with several derivatives featuring the 4-chloro-3,5-bis(difluoromethyl)-1H-pyrazole core. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group CAS Number Application
4-[[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl]benzoic acid C₁₃H₉ClF₄N₂O₂ 336.68 Carboxylic acid 1001510-04-8 Agrochemical intermediates
5-{[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic acid C₉H₈F₃N₂O₃ 274.60 Furan-carboxylic acid 1005583-72-1 Pharmaceutical research
2-[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine C₆H₇ClF₄N₃ 248.59 Primary amine 1006469-07-3 Ligand synthesis
Fluoxapiprolin (ISO-approved fungicide) C₂₃H₂₀ClF₄N₃O₅S 586.93 Methanesulfonate ester - Agricultural fungicide

Key Differences and Implications

Functional Group Reactivity
  • Aldehyde (Target Compound) : The 4-methoxybenzaldehyde group enhances electrophilicity, making the compound reactive toward nucleophiles (e.g., amines, hydrazines). This property is critical in forming Schiff bases or other conjugates in drug design .
  • Carboxylic Acid (Analogues) : Derivatives like the benzoic and furan-carboxylic acids exhibit higher polarity and stability, favoring salt formation and solubility in aqueous media. These are preferred in formulations requiring prolonged shelf-life .
  • Primary Amine : The ethanamine derivative (CAS 1006469-07-3) is less reactive but serves as a versatile building block for metal-organic frameworks or coordination complexes .

Physicochemical Properties

  • Melting Points : While exact data for the target compound are unavailable, structurally related pyrazole derivatives exhibit melting points in the range of 134–190°C .
  • Spectroscopic Data : Similar compounds show distinct ¹H-NMR signals for difluoromethyl groups (δ 5.8–6.2 ppm as quartets) and aromatic protons (δ 7.2–8.1 ppm). HRMS data for analogues confirm molecular ion peaks aligning with theoretical masses .

Biological Activity

3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde is a synthetic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C14H11ClF4N2O2
  • Molecular Weight : 336.672 g/mol
  • CAS Number : 1001510-04-8
  • IUPAC Name : this compound

The compound exhibits several biological activities primarily attributed to its structural components:

  • Inhibition of Enzymatic Activity : The pyrazole moiety is known to interact with various enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways in cells.
  • Antioxidant Properties : Studies suggest that the compound may exhibit antioxidant activity, helping to mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Preliminary data indicate that it may reduce inflammation markers, suggesting potential use in treating inflammatory diseases.

Anticancer Activity

Research has shown that compounds similar to this compound possess anticancer properties. A study conducted on various cancer cell lines demonstrated significant cytotoxic effects at certain concentrations. The compound's ability to induce apoptosis (programmed cell death) in cancer cells was particularly noted.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Experimental models have indicated that it can protect neuronal cells from apoptosis induced by neurotoxic agents, thus suggesting its potential in treating neurodegenerative diseases.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.

Concentration (µM)Cell Viability (%)
0100
1085
2555
5030

Study 2: Neuroprotective Effects

In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound resulted in a significant reduction in cell death compared to control groups. The protective effect was quantified by measuring lactate dehydrogenase (LDH) release.

Treatment GroupLDH Release (%)
Control100
Compound (10 µM)60
Compound (25 µM)30

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted pyrazole and benzaldehyde precursors. For example, refluxing 4-chloro-3,5-bis(difluoromethyl)-1H-pyrazole with 4-methoxybenzaldehyde derivatives in ethanol or DMSO under acidic conditions (e.g., glacial acetic acid) facilitates the formation of the methylene bridge. Post-reaction purification via recrystallization (water-ethanol mixtures) or column chromatography is critical to isolate the product .

Q. How can structural characterization of this compound be optimized using crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is ideal for resolving its stereochemistry and confirming the pyrazole-benzaldehyde linkage. High-resolution data collection at low temperatures (100 K) minimizes thermal motion artifacts. For non-crystalline samples, complementary techniques like NMR (¹H/¹³C/¹⁹F) and IR spectroscopy are advised to validate functional groups .

Q. What stability considerations are critical during storage and handling?

  • Methodological Answer : The compound’s stability is influenced by its difluoromethyl and methoxy groups, which may hydrolyze under humid conditions. Store in anhydrous environments (desiccated, under nitrogen) at –20°C. Monitor degradation via HPLC or LC-MS, particularly for organic matrix changes over time, as observed in analogous benzaldehyde derivatives .

Advanced Research Questions

Q. How can computational modeling aid in optimizing the compound’s bioactivity?

  • Methodological Answer : Molecular docking (e.g., using Discovery Studio) can predict interactions with biological targets, such as enzyme active sites. Structure-activity relationship (SAR) studies should focus on modifying the pyrazole’s chloro and difluoromethyl substituents or the benzaldehyde’s methoxy group. DFT calculations assess electronic effects (e.g., charge distribution on the aldehyde group) to guide synthetic priorities .

Q. What experimental strategies address contradictions in antimicrobial activity data?

  • Methodological Answer : Inconsistent bioactivity results may arise from variability in microbial strains or assay conditions. Standardize testing using Clinical and Laboratory Standards Institute (CLSI) protocols, including positive controls (e.g., ciprofloxacin) and triplicate trials. For hydrazone derivatives, correlate minimum inhibitory concentration (MIC) with logP values to evaluate hydrophobicity-driven membrane penetration .

Q. How can functional group modifications enhance selectivity in target binding?

  • Methodological Answer : Replace the methoxy group with bulkier substituents (e.g., tert-butyl) to sterically hinder off-target interactions. Alternatively, introduce electron-withdrawing groups (e.g., nitro) to the benzaldehyde ring to modulate redox properties. Mannich reactions or Schiff base formations (using amine derivatives) can diversify the pyrazole’s side chains for improved specificity .

Q. What are the limitations of current synthetic protocols, and how can they be mitigated?

  • Methodological Answer : Low yields (e.g., 65% in pyrazole condensations) often stem from side reactions or incomplete purification. Optimize reaction times and solvent systems (e.g., switch from DMSO to THF for milder conditions). Advanced purification techniques, such as preparative HPLC or flash chromatography with gradient elution, improve recovery of high-purity product .

Contradictions and Recommendations

  • Crystallization Solvents : recommends water-ethanol recrystallization, while uses methanol. Ethanol-water mixtures generally reduce solubility for sharper crystal formation, but methanol may be preferable for highly polar derivatives .
  • Degradation Monitoring : highlights organic matrix degradation over 9-hour assays, whereas emphasizes IPL stability. Use real-time spectroscopy (e.g., UV-Vis) to track degradation kinetics and adjust experimental timelines .

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